3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide
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Overview
Description
3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide is a complex organic compound that features a thiazinane ring, a phenyl group, and a methoxy-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzyl chloride, phenyl isothiocyanate, and other reagents that facilitate the formation of the thiazinane ring. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid: Lacks the amide group.
4-Methoxybenzyl isothiocyanate: Contains the methoxy-benzyl group but lacks the thiazinane ring.
Phenyl isothiocyanate: Contains the phenyl group but lacks the methoxy-benzyl group and thiazinane ring.
Uniqueness
The uniqueness of 3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide lies in its combined structural features, which confer specific chemical reactivity and potential biological activity
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-25-15-9-7-13(8-10-15)12-22-17(23)11-16(18(20)24)26-19(22)21-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H2,20,24) |
InChI Key |
UUZDVRXJIDGFSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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